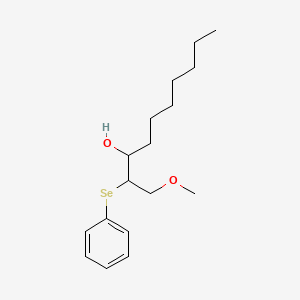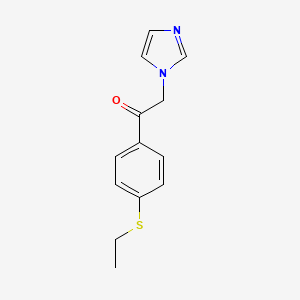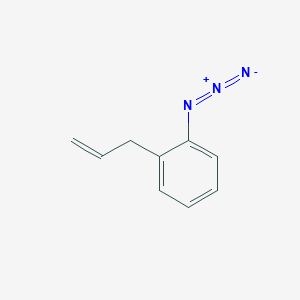
Benzene, 1-azido-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-azido-2-(2-propenyl)-: is an organic compound that features a benzene ring substituted with an azido group and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-azido-2-(2-propenyl)- typically involves the azidonation of a suitable precursor. One common method involves the reaction of benzyl halides with sodium azide in the presence of a solvent like acetonitrile. The reaction is usually carried out under mild conditions to avoid decomposition of the azide group .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. For example, the use of azidotrimethylsilane (TMSN3) in the presence of a copper catalyst can facilitate the direct synthesis of organic azides from secondary benzylic alcohols .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-azido-2-(2-propenyl)- can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, H2/Pd-C
Substitution: Sodium azide (NaN3), TMSN3
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Amines
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: Benzene, 1-azido-2-(2-propenyl)- is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through reactions such as click chemistry .
Biology and Medicine: In medicinal chemistry, azido compounds are explored for their potential as bioorthogonal reagents. They can be used in labeling and imaging studies due to their ability to undergo specific reactions without interfering with biological systems .
Industry: The compound finds applications in the development of new materials, including polymers and coatings. Its unique reactivity makes it valuable in the synthesis of functionalized materials with specific properties .
Mécanisme D'action
The mechanism of action of Benzene, 1-azido-2-(2-propenyl)- involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming triazoles through click chemistry. This reactivity is harnessed in various applications, including the development of pharmaceuticals and materials .
Comparaison Avec Des Composés Similaires
Benzyl azide: Similar in structure but lacks the propenyl group.
Allylbenzene: Contains a propenyl group but lacks the azido group.
Phenyl azide: Contains an azido group but lacks the propenyl group.
Uniqueness: Benzene, 1-azido-2-(2-propenyl)- is unique due to the presence of both the azido and propenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds .
Propriétés
Numéro CAS |
78480-04-3 |
|---|---|
Formule moléculaire |
C9H9N3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1-azido-2-prop-2-enylbenzene |
InChI |
InChI=1S/C9H9N3/c1-2-5-8-6-3-4-7-9(8)11-12-10/h2-4,6-7H,1,5H2 |
Clé InChI |
BDGLAJKIKVLPIK-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
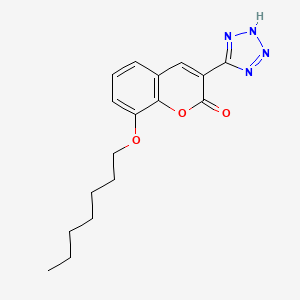
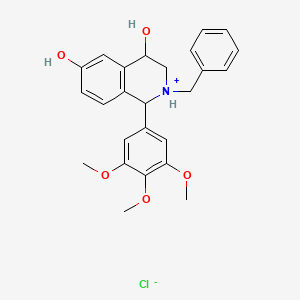
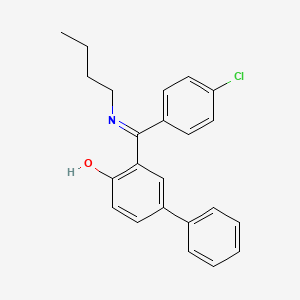
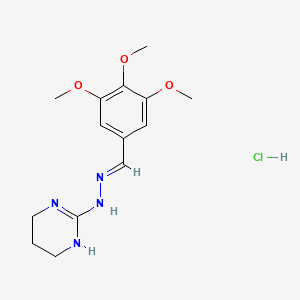
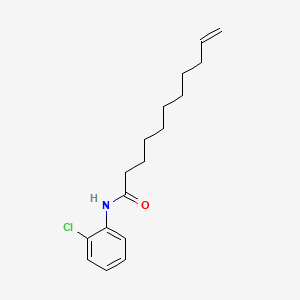
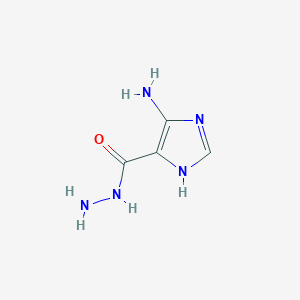
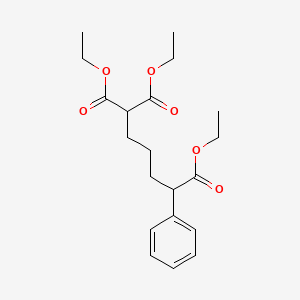
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

